(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester
Overview
Description
Scientific Research Applications
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Enantioselective Deacylation of α-Phenyl Ethyl Esters
- Application : This research focuses on the enantioselective cleavage of the acyl moiety of a set of α-phenyl ethyl esters .
- Method : The deacylation is performed in organic solvent, in the presence of Na2CO3 in the first case, and by addition of a drop of phosphate buffer solution pH 7 in the second .
- Results : The results show the high efficiency of the deacylation in the presence of the sodium carbonate for the enzymatic resolution of all the esters .
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Hydrolysis of Phenylboronic Pinacol Esters
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .
- Results : The rate of the reaction is considerably accelerated at physiological pH .
- Synthesis of N-alkyl-β-amino acids and their methyl esters
- Application : This research focuses on the synthesis of N-alkyl-β-amino acids and their methyl esters .
- Method : Dendrimeric compounds, with a pentaerythritol core, were used to obtain the β-amino acid derivatives and β-amino esters .
- Results : The study presents the first reaction where dendrimers are used for synthesizing organic compounds .
- Synthesis of Dendrimeric Compounds
- Application : This research focuses on the synthesis of dendrimeric compounds, with a pentaerythritol core .
- Method : These compounds were easily prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .
- Results : This paper presents the first reaction where dendrimers are used for synthesizing organic compounds .
properties
IUPAC Name |
ethyl (E)-2-methyl-3-(1-phenylethylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-18-15(17)11(2)12(3)16-13(4)14-9-7-6-8-10-14/h6-10,13,16H,5H2,1-4H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEGFWYLCGCNJJ-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NC(C)C1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NC(C)C1=CC=CC=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methyl-3-(1-phenyl-ethylamino)-but-2-enoic acid ethyl ester |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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